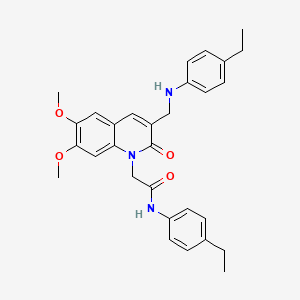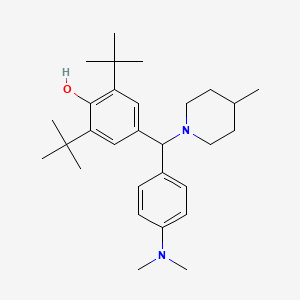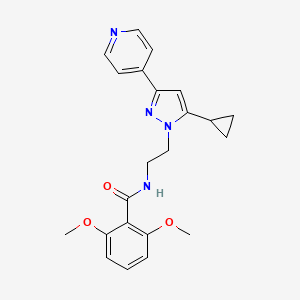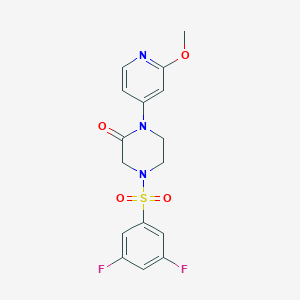![molecular formula C22H22N4O4S B2487215 N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide CAS No. 899944-82-2](/img/structure/B2487215.png)
N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of organic molecules that exhibit a wide range of biological and chemical properties. Compounds with similar structures have been synthesized and studied for their potential applications in biomedical fields, showcasing the importance of understanding their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of complex organic molecules often involves multistep reactions, including cyclocondensation, nucleophilic substitution, and the use of catalysts to improve yields and selectivity. Techniques such as hydrothermal synthesis or refluxing in organic solvents are commonly employed (Ryzhkova et al., 2020; Özdemir et al., 2009).
Molecular Structure Analysis
X-ray diffraction (XRD) and spectroscopic methods (IR, NMR, MS) are pivotal in determining and confirming the molecular structure of synthesized compounds. These techniques help in elucidating the geometry, conformation, and electronic structure of molecules (Karrouchi et al., 2021; Shanmugapriya et al., 2022).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their molecular structure. Studies often involve investigating the potential for forming adducts, undergoing substitution reactions, and the effects of different functional groups on the molecule's reactivity and stability (Gomha et al., 2016).
Physical Properties Analysis
Physical properties, including thermal stability, solubility, and crystalline structure, are crucial for understanding the behavior of compounds under various conditions. Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess these properties.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards oxidants or reductants, and catalytic activity, are determined based on the compound's structure. Studies may involve computational methods like density functional theory (DFT) to predict reactivity and interactions with other molecules or potential applications in catalysis (Luo et al., 2020).
科学的研究の応用
Synthesis and Catalytic Applications
Research on similar compounds reveals a focus on synthesis and crystal structure analysis, aiming to explore their catalytic properties. For example, the study by Xiao-Qiang Luo et al. (2020) details the synthesis of dioxidomolybdenum(VI) complexes with tridentate hydrazones, demonstrating their catalytic prowess in the epoxidation of styrene, hinting at the potential catalytic applications of structurally related compounds (Luo, Han, & Xue, 2020).
Antitumor Properties
Compounds with similar frameworks have been evaluated for their antitumor activities. A study by S. M. Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles, revealing promising antitumor activities against hepatocellular carcinoma cell lines. This suggests that compounds with the thieno[3,4-c]pyrazol framework could be explored for their antitumor properties (Gomha, Edrees, & Altalbawy, 2016).
Antioxidant Activity
The antioxidant potential of related compounds has been a subject of investigation as well. A study on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives by K. Chkirate et al. (2019) reported significant antioxidant activities. These findings underscore the potential of such compounds in the development of antioxidant agents (Chkirate et al., 2019).
Structural Insights and Material Properties
Further studies have focused on the structural elucidation and properties of related chemical frameworks. The work by Bai Fengyingc (2012) on cadmium complexes with mixed ligands including pyrazolyl derivatives provides insights into their crystal structures and properties, such as thermal stability and photoluminescent properties, suggesting applications in materials science (Fengyingc, 2012).
Safety And Hazards
- As a research compound, safety data should be established.
- Handle with care and follow laboratory safety protocols.
将来の方向性
- Investigate its potential applications in drug development or other scientific fields.
- Explore its biological effects and potential therapeutic uses.
Please note that this analysis is based on available information, and further research may be required to fully understand the compound’s properties and applications1.
特性
IUPAC Name |
N'-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-14-7-9-16(10-8-14)11-23-21(27)22(28)24-20-17-12-31(29,30)13-18(17)25-26(20)19-6-4-3-5-15(19)2/h3-10H,11-13H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPWZCTUFGPWCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Rac-methyl (3AR,6AS)-octahydrocyclopenta[B]pyrrole-3A-carboxylate](/img/structure/B2487132.png)
![Thieno[3,2-b]thiophene-3-carbonitrile](/img/structure/B2487133.png)
![(2Z)-2-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2487134.png)

![N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2487136.png)
![3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2487138.png)

![2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2487141.png)
![3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2487142.png)
![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2487143.png)
![(E)-N-[2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2487148.png)


![5-(3,4-dichlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2487152.png)